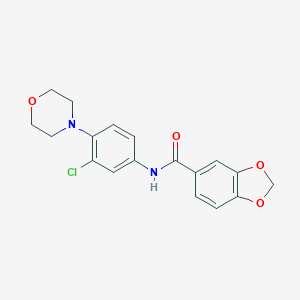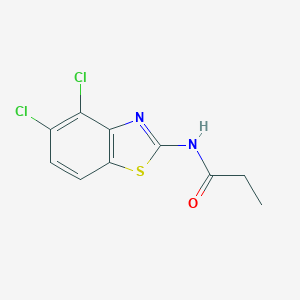
N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide, also known as BIBX1382, is a synthetic compound that belongs to the family of selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. It has been extensively studied for its potential application in cancer therapy due to its ability to block the EGFR signaling pathway, which is known to be involved in the development and progression of various types of cancer.
Wirkmechanismus
N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide exerts its anti-cancer effects by blocking the EGFR signaling pathway, which is known to be involved in the development and progression of various types of cancer. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, and its activation leads to the activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide binds to the ATP-binding site of EGFR and inhibits its kinase activity, thereby blocking the downstream signaling pathways and inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, the compound has been shown to inhibit the growth and proliferation of other types of cells, including endothelial cells and smooth muscle cells. N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the expression of adhesion molecules on endothelial cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide is its specificity for EGFR, which makes it a useful tool for studying the role of EGFR in various biological processes. However, one of the limitations of N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide is its relatively low potency compared to other EGFR inhibitors, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide. Another area of research is the investigation of the potential use of N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the anti-cancer effects of N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide, and to identify potential biomarkers that can predict response to treatment with the compound.
Synthesemethoden
The synthesis of N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 3-chloro-4-morpholinophenylamine, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the desired product, N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide. The synthesis of N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide has been described in detail in several research articles, and the compound has been synthesized using various methods with varying degrees of success.
Wissenschaftliche Forschungsanwendungen
N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in cancer therapy. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been tested in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, head and neck cancer, and colorectal cancer.
Eigenschaften
Molekularformel |
C18H17ClN2O4 |
|---|---|
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H17ClN2O4/c19-14-10-13(2-3-15(14)21-5-7-23-8-6-21)20-18(22)12-1-4-16-17(9-12)25-11-24-16/h1-4,9-10H,5-8,11H2,(H,20,22) |
InChI-Schlüssel |
FADNEGHJPFCEPB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)
![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)
![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251252.png)
![3-isopropoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251253.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251255.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B251257.png)
![4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251263.png)

![4-ethyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B251266.png)
![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-methylbenzamide](/img/structure/B251267.png)

